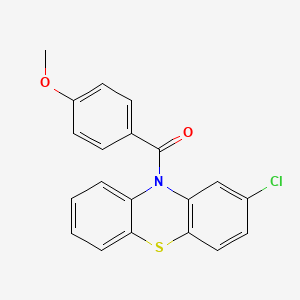

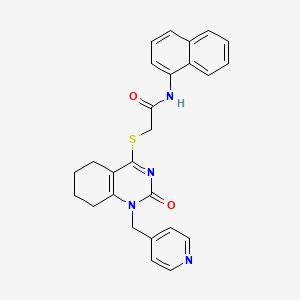

![molecular formula C16H22N2O B2528291 3-{[4-(Dimethylamino)phenyl]amino}-5,5-dimethylcyclohex-2-en-1-one CAS No. 1022391-08-7](/img/structure/B2528291.png)

3-{[4-(Dimethylamino)phenyl]amino}-5,5-dimethylcyclohex-2-en-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-{[4-(Dimethylamino)phenyl]amino}-5,5-dimethylcyclohex-2-en-1-one” is a research chemical . It has a molecular formula of C16H22N2O and a molecular weight of 258.365.

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new chalcone derivative containing a donor-acceptor group was synthesized and characterized based on spectral (IR, 1 HNMR & 13 C NMR) and X-ray crystallographic data . Another study reported the synthesis of a product via the condensation of equimolar amounts of substituted benzylidenebarbituric acids and the enaminone .Molecular Structure Analysis

The molecular structure of “3-{[4-(Dimethylamino)phenyl]amino}-5,5-dimethylcyclohex-2-en-1-one” can be represented by the SMILES string: CC1(CC(=CC(=O)C1)NC2=CC=C(C=C2)N©C)C .Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, the spectral and photophysical properties of a new chalcone derivative were investigated comprehensively . The effects of medium acidity on the electronic absorption and emission spectra were studied .Applications De Recherche Scientifique

Fluorescent Probes and Sensors

DPNP is a chalcone derivative with a donor-acceptor group. Its photophysical properties, such as singlet absorption, fluorescence spectra, and quantum yield, have been extensively studied . Researchers have explored its potential as a fluorescent probe or sensor due to its sensitivity to solvent polarity and charge transfer effects. By modifying DPNP’s structure, it can be tailored for specific applications, such as detecting environmental changes or monitoring biological processes.

Organic Light-Emitting Diodes (OLEDs)

Chalcones, including DPNP, have promising applications in OLEDs. Their electron donor-acceptor interactions and charge transfer properties contribute to efficient electroluminescence. Researchers investigate DPNP-based OLEDs for displays, lighting, and optoelectronic devices .

Antifungal Agents

DPNP derivatives have shown antifungal activity against various fungal strains. These compounds exhibit MIC (minimum inhibitory concentration) values in the range of 6.25–100 μg/ml. Further optimization and structural modifications could lead to potent antifungal agents .

Dyeing Polyester Materials

DPNP derivatives can be used as disperse dyes for polyester materials. Researchers have explored their dyeing properties at different temperatures. For instance, DPNP-based dyes (e.g., 5a and 5b) can impart color to textiles, providing an alternative to conventional dyeing methods .

Molecular Docking Studies

Indole derivatives, including DPNP, have been investigated for their biological potential. Researchers have performed molecular docking studies to evaluate their interactions with specific targets. For example, DPNP may exhibit anti-HIV-1 activity through binding to relevant proteins .

Material Science and Nanoparticle Interactions

DPNP’s interaction with colloidal silver nanoparticles (AgNPs) has been studied using fluorescence quenching measurements. Understanding these interactions can inform material science applications, such as designing sensors, catalysts, or drug delivery systems .

Mécanisme D'action

Orientations Futures

The future directions for research on “3-{[4-(Dimethylamino)phenyl]amino}-5,5-dimethylcyclohex-2-en-1-one” could include further exploration of its photophysical properties, potential applications in diverse fields due to intramolecular charge transfer (ICT), and its interaction with other substances .

Propriétés

IUPAC Name |

3-[4-(dimethylamino)anilino]-5,5-dimethylcyclohex-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O/c1-16(2)10-13(9-15(19)11-16)17-12-5-7-14(8-6-12)18(3)4/h5-9,17H,10-11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFWMAECAGJABFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=CC(=O)C1)NC2=CC=C(C=C2)N(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

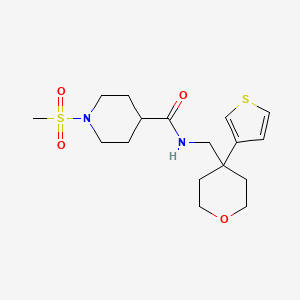

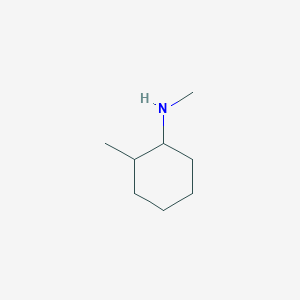

![N-(6-Oxo-5-oxa-7-azaspiro[3.4]octan-2-yl)prop-2-enamide](/img/structure/B2528209.png)

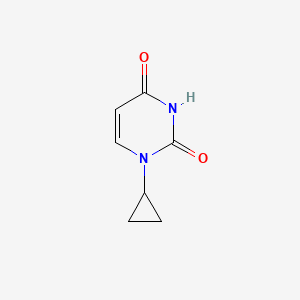

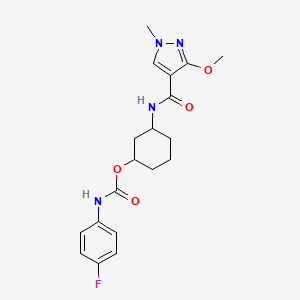

![Ethyl 2-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2528210.png)

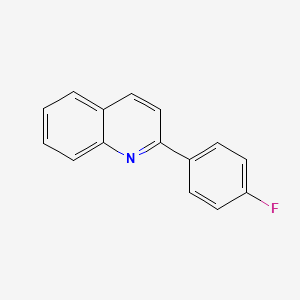

![(5Z)-5-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/no-structure.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2528216.png)

![2-{[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2528219.png)

![N-methyl-2-[[[4-[methyl(phenyl)sulfamoyl]phenyl]-oxomethyl]amino]-6-propyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2528223.png)

![3-((4-(3-chlorophenyl)-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2528231.png)